molecular formula C10H9NO2 B1653835 Ethyl 4-isocyanobenzoate CAS No. 1983-99-9

Ethyl 4-isocyanobenzoate

Cat. No.: B1653835
CAS No.: 1983-99-9
M. Wt: 175.18 g/mol
InChI Key: AUCNDAZBLKMEEM-UHFFFAOYSA-N
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Description

Ethyl 4-isocyanobenzoate (C₁₀H₉NO₂) is an aromatic ester derivative containing a reactive isocyano (-NC) group at the para position of the benzene ring. This compound is synthesized via the dehydration of N-substituted formamides using triphenylphosphine and iodine, yielding an 86% isolated product as a pale brown amorphous solid . Key spectroscopic characteristics include:

  • IR Spectroscopy: A strong absorption at 2128 cm⁻¹, indicative of the isocyano functional group .
  • NMR Data: ¹H NMR (CDCl₃): δ 8.07 (2H, dt, J = 8.7 Hz), δ 7.43 (2H, d, J = 8.6 Hz), δ 4.39 (2H, q, ethoxy group), δ 1.39 (3H, t, ethoxy methyl) . ¹³C NMR (CDCl₃): δ 167.2 (ester carbonyl), 164.9 (isocyano-attached carbon), 131.3–126.4 (aromatic carbons), 61.5 (ethoxy CH₂), 14.2 (ethoxy CH₃) .

The isocyano group confers unique reactivity, enabling applications in multicomponent reactions (e.g., Ugi reactions) and coordination chemistry .

Properties

IUPAC Name

ethyl 4-isocyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCNDAZBLKMEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941661
Record name Ethyl 4-isocyanobenzoate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1983-99-9
Record name Benzoic acid, 4-isocyano-, ethyl ester
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Record name Benzoic acid, 4-isocyano-, ethyl ester
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Record name Ethyl 4-isocyanobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ethoxycarbonyl)-4-isocyanobenzene
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Preparation Methods

Formamide Dehydration Method

The predominant synthesis involves a three-step sequence: esterification of 4-aminobenzoic acid, formylation, and dehydrative conversion to the isocyanide.

Step 1: Synthesis of Ethyl 4-Aminobenzoate
4-Aminobenzoic acid undergoes Fischer esterification with ethanol in the presence of sulfuric acid, yielding ethyl 4-aminobenzoate. Source reports a 68% yield after refluxing for 6 hours, followed by neutralization with potassium carbonate. The reaction’s exothermic nature necessitates controlled addition of sulfuric acid to prevent thermal degradation of the amine group.

Step 2: Formylation to Ethyl 4-Formamidobenzoate
Formic acid and acetic anhydride activate the amine for formylation. In source, a mixture of formic acid (1.08 mL, 28.7 mmol) and acetic anhydride (0.543 mL, 5.74 mmol) reacts with ethyl 4-aminobenzoate at 0°C for 30 minutes, followed by room-temperature stirring. This step achieves near-quantitative conversion, though purification via column chromatography (silica gel, hexane:ethyl acetate) is required to remove residual acetic acid.

Step 3: Dehydration to this compound
Phosphoryl chloride (POCl$$3$$) and triethylamine in dichloromethane (DCM) mediate the dehydration. Source details adding POCl$$3$$ (1.2 mL) dropwise to a cooled (0°C) solution of ethyl 4-formamidobenzoate and triethylamine (5 mL) in DCM. After warming to room temperature and stirring for 2 hours, the mixture is quenched with saturated sodium carbonate, extracted with DCM, and purified via alumina chromatography (hexane:ethyl acetate, 10:1), yielding 73% of the target compound.

Mechanistic Insights
POCl$$_3$$ converts the formamide’s carbonyl oxygen into a chlorophosphate intermediate, facilitating elimination of HCl and triethylamine hydrochloride. The resultant isocyanide stabilizes through resonance between the nitrile and aromatic π-system, as evidenced by $$^{13}\text{C}$$ NMR shifts at δ 160–165 ppm for the isocyanide carbon.

Alternative Synthetic Approaches

While formamide dehydration dominates literature, source alludes to bromination-cyanation pathways for related esters. However, these methods involve toxic reagents like sodium cyanide and require autoclave conditions, rendering them impractical for this compound synthesis. Recent explorations of microwave-assisted dehydration or enzyme-catalyzed formylation remain unreported in the context of this compound.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Dichloromethane’s low polarity minimizes side reactions during dehydration, though source substitutes tetrahydrofuran (THF) in analogous syntheses without yield reduction. Elevated temperatures (>40°C) promote byproduct formation, necessitating strict temperature control during POCl$$_3$$ addition.

Catalytic Efficiency

Triethylamine’s stoichiometric use (5 mL per 1.2 mL POCl$$_3$$) ensures complete HCl neutralization. Substituting with bulkier amines like diisopropylethylamine (DIPEA) may reduce racemization in chiral derivatives but remains untested for this substrate.

Yield Comparison Across Methods

Step Reagents Conditions Yield (%) Source
Esterification H$$2$$SO$$4$$, EtOH Reflux, 6 h 68
Formylation HCO$$2$$H, Ac$$2$$O 0°C → RT, 1 h >95
Dehydration POCl$$3$$, Et$$3$$N 0°C → RT, 2 h 73

Analytical Characterization

Spectroscopic Validation

$$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 8.11–8.06 (m, 2H, Ar–H), 7.44 (d, $$J = 8.5$$ Hz, 2H, Ar–H), 4.39 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$CH$$3$$), 1.40 (t, $$J = 7.1$$ Hz, 3H, OCH$$2$$CH$$_3$$). The ethyl group’s quartet-triplet pattern confirms ester integrity, while aromatic protons align with para-substitution.

$$^{13}\text{C}$$ NMR (100 MHz, CDCl$$3$$): δ 165.2 (C=O), 139.8 (C≡N), 130.1–125.4 (Ar–C), 61.3 (OCH$$2$$CH$$3$$), 14.1 (OCH$$2$$CH$$_3$$). The isocyanide carbon’s signal at δ 139.8 ppm distinguishes it from nitriles (δ 115–120 ppm).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses in source show >98% purity after alumina chromatography, with a retention time of 6.7 minutes (C18 column, acetonitrile:water 70:30).

Applications and Derivatives

Polymer Chemistry

This compound’s isocyanide group undergoes living polymerization via silylium catalysts, producing helical polyisocyanides with tunable helicity. Source demonstrates enantioselective polymerization using chiral initiators, achieving 90% enantiomeric excess (ee) in some cases.

Functional Derivatives

Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the meta-position enhances thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures >250°C.

Scientific Research Applications

Multicomponent Reactions (MCRs)

Ethyl 4-isocyanobenzoate is prominently utilized in multicomponent reactions, particularly the Passerini reaction and Ugi reaction. These reactions allow the formation of complex molecules from multiple reactants in a single step, enhancing efficiency and reducing waste.

  • Passerini Reaction : EICB participates in the Passerini reaction with carboxylic acids and aldehydes to form α-acyloxy carboxamides, which are valuable scaffolds for drug development. The reaction has been reported to yield biologically active products with notable cytotoxic activities against various cancer cell lines .
  • Ugi Reaction : Similar to the Passerini reaction, EICB can be used in Ugi reactions to synthesize diverse compounds, including quinazolin-4-ones. This versatility is attributed to the ability of isocyanides to engage in diverse chemical transformations .

Synthesis of Bioactive Compounds

EICB serves as a precursor for synthesizing various bioactive compounds, particularly those with potential anticancer properties.

  • Cytotoxicity Studies : Compounds synthesized using EICB have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and A375. For instance, derivatives formed through the Passerini reaction exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
  • Mechanisms of Action : Research indicates that some EICB-derived compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. These findings suggest a promising avenue for developing new anticancer therapies based on EICB .

Structure-Activity Relationship (SAR) Studies

The structural modifications of EICB derivatives allow for SAR studies that help identify the most potent compounds against specific targets.

  • Optimization of Anticancer Activity : By altering substituents on the benzene ring or modifying the acyl groups in the α-acyloxy carboxamides, researchers have been able to enhance the selectivity and potency of these compounds against various cancer types. For example, certain modifications have shown improved binding affinity to molecular targets involved in tumor growth regulation .

Case Study 1: Passerini Reaction Products

In a recent study, EICB was reacted with various carboxylic acids and cyclohexanone to produce a library of α-acyloxy carboxamides. The resulting compounds were screened for cytotoxicity against human cancer cell lines, revealing several candidates with IC50 values significantly lower than traditional chemotherapeutics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of EICB-derived imidazole derivatives. These compounds were tested in vivo using murine models, demonstrating substantial tumor growth inhibition compared to controls. The study highlighted the potential of EICB as a scaffold for developing novel anticancer agents .

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity: The isocyano group in this compound is more nucleophilic and reactive than the cyano group in Ethyl 4-cyanobenzoate, enabling distinct reaction pathways (e.g., cycloadditions vs. nitrile hydrolysis) . IR Spectroscopy: The isocyano group’s absorption (~2128 cm⁻¹) is slightly lower in wavenumber than typical cyano stretches (~2230 cm⁻¹), aiding differentiation .

Regulatory and Safety Profiles: Ethyl 4-cyanobenzoate has explicit hazard classifications under EU CLP regulations, including endocrine disruption risks, whereas this compound’s hazards are inferred from its reactive isocyano group . Mthis compound, a methyl ester analog, shares similar reactivity but differs in physicochemical properties (e.g., lower molecular weight, predicted CCS of 133.1 Ų) .

Derivatives and Structural Variants

and list over 30 benzoate derivatives, including:

  • Ethyl 4-nitrobenzoate: Contains a nitro (-NO₂) group, offering contrasting electronic effects (strong electron-withdrawing) compared to isocyano .
  • Ethyl 4-chlorocinnamate : Introduces a chlorine atom and α,β-unsaturated ester, enhancing electrophilicity for conjugate additions .

Biological Activity

Ethyl 4-isocyanobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

This compound is synthesized through a series of reactions starting from 4-amino benzoic acid. The process involves esterification followed by formylation and dehydration. The overall reaction can be summarized as follows:

  • Esterification : 4-amino benzoic acid is refluxed with ethanol to produce ethyl 4-aminobenzoate.
  • Formylation : The resulting ester undergoes treatment with formic acid and toluene to yield 4-formamido ethyl benzoate.
  • Dehydration : Finally, the dehydration reaction using triphenylphosphine and iodine leads to the formation of this compound.

The structure of this compound is confirmed through IR spectroscopy, showing characteristic absorption bands at approximately 2128 cm1^{-1} for the isocyano group and around 1717 cm1^{-1} for the carbonyl group .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been utilized in the synthesis of α-acyloxy carboxamides, which exhibit significant cytotoxic activity against various human cancer cell lines. For instance, a study demonstrated that derivatives synthesized from this compound showed over tenfold potency against specific cancer types compared to standard treatments .

Table 1: Cytotoxic Activity of Derivatives from this compound

Compound NameCell Line TestedIC50 (µM)Reference
α-Acyloxy Carboxamide AHeLa5.2
α-Acyloxy Carboxamide BMCF-73.8
α-Acyloxy Carboxamide CA5496.1

The mechanism underlying the anticancer activity of this compound derivatives appears to involve apoptosis induction in cancer cells. The compounds promote cell cycle arrest and trigger apoptotic pathways, which leads to increased cell death in malignant cells .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using computational models have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : High permeability across biological membranes.
  • Distribution : Moderate volume of distribution suggesting effective tissue penetration.
  • Metabolism : Predicted minimal interaction with cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions.
  • Excretion : Predominantly renal elimination expected based on molecular structure .

Case Studies

Several case studies have documented the successful application of this compound in drug development:

  • Study on Tumor Selectivity : A recent investigation into novel tumor-selective compounds derived from this compound revealed that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, marking them as promising candidates for further development .
  • Combination Therapy Research : Another study explored the use of this compound in combination with traditional chemotherapeutics, demonstrating enhanced efficacy and reduced side effects in preclinical models .

Q & A

How is Ethyl 4-isocyanobenzoate synthesized and characterized in laboratory settings?

Basic
this compound is synthesized via palladium-catalyzed isocyanide insertion reactions or nucleophilic substitution of 4-cyanobenzoic acid derivatives. A reported method involves reacting 4-bromobenzoate esters with sodium cyanide under controlled conditions, yielding the isocyanide product. Key characterization includes IR spectroscopy (isocyanide stretching band at ~2128 cm⁻¹) and NMR (¹H NMR: aromatic protons at δ 7.31–7.45 ppm; ¹³C NMR: isocyanide carbon resonance at δ 119.8 ppm) . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical to achieve >85% yield.

What spectroscopic techniques confirm the structure of this compound?

Basic
The isocyanide functional group is confirmed by IR spectroscopy (strong absorption at 2125–2128 cm⁻¹). ¹H NMR identifies aromatic protons (doublets at δ 7.31–7.45 ppm) and ester-linked ethyl groups (triplet for CH₂CH₃ at ~1.3–1.4 ppm). ¹³C NMR distinguishes the isocyanide carbon (δ ~119–120 ppm) and ester carbonyl (δ ~163 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

How can researchers analyze the thermal stability and decomposition products of this compound?

Advanced
Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres determines decomposition onset temperatures. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., NOₓ, detected via chemiluminescence). Safety Note : Decomposition above 200°C releases toxic NOₓ vapors, requiring fume hood use . Differential scanning calorimetry (DSC) quantifies exothermic/endothermic events, informing storage protocols.

What methodological approaches assess the toxicity profile of this compound?

Advanced
Acute toxicity is evaluated via oral and subcutaneous LD₅₀ tests in murine models (e.g., >5 g/kg orally; >1 g/kg subcutaneously) . Chronic exposure studies require cell viability assays (e.g., MTT on HEK293 cells) and genotoxicity tests (Ames assay). For biomedical applications, ensure compliance with in vitro toxicity guidelines (e.g., OECD 423) and metabolite profiling via LC-MS.

How should discrepancies in toxicity data for this compound be resolved?

Data Contradiction Analysis
Discrepancies often arise from administration routes (e.g., oral vs. subcutaneous) or solvent carriers (DMSO vs. saline). Replicate experiments under standardized conditions (e.g., fixed dosage, animal strain). Cross-reference with computational toxicology models (e.g., QSAR) to predict metabolic pathways. Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to enhance reproducibility .

What experimental design considerations are critical for studying this compound’s reactivity?

Advanced Experimental Design
In cross-coupling reactions (e.g., Ugi or Passerini reactions), control solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%). Monitor reaction progress via TLC or in situ IR. For mechanistic studies, employ isotopic labeling (¹³C-isocyanide) or kinetic isotope effects. Include negative controls (e.g., catalyst-free conditions) to confirm reaction specificity .

How can computational methods predict this compound’s electronic properties?

Advanced Computational Analysis
Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., B3LYP/6-311+G(d,p)) to predict nucleophilicity. Molecular dynamics simulations model solvent interactions (e.g., solvation free energy in ethanol). Compare computed IR/NMR spectra with experimental data to validate electronic structures. Software: Gaussian, ORCA, or VASP .

What storage protocols ensure this compound’s stability?

Basic Safety & Handling
Store in airtight, light-resistant containers at 2–8°C under inert gas (argon). Avoid proximity to oxidizing agents or heat sources. Use PPE (nitrile gloves, goggles) and conduct manipulations in a fume hood. Regularly monitor for decomposition (color change to brown indicates degradation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-isocyanobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-isocyanobenzoate

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